4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine
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Overview
Description
N-[4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N,N-DIMETHYLAMINE is a complex organic compound that features a pyrazole and pyrimidine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N,N-DIMETHYLAMINE typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with diketones to form the pyrazole ring . The pyrimidine ring is then constructed through a series of condensation reactions involving trifluoromethylated intermediates .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis and the use of green chemistry principles, including solvent-free conditions and recyclable catalysts, are often employed to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-[4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N,N-DIMETHYLAMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using hydride donors such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially at the trifluoromethyl group, using reagents like sodium azide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethyl sulfoxide.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications .
Scientific Research Applications
N-[4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N,N-DIMETHYLAMINE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain cancers and inflammatory diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism by which N-[4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N,N-DIMETHYLAMINE exerts its effects involves interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- **N-[4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N,N-DIMETHYLAMINE shares similarities with other pyrazole and pyrimidine derivatives, such as:
- 4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINAMINE
- 4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINOL
Uniqueness
The unique combination of the pyrazole and pyrimidine rings, along with the trifluoromethyl group, imparts distinct chemical and biological properties to N-[4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N,N-DIMETHYLAMINE. This makes it particularly valuable in research and industrial applications .
Properties
Molecular Formula |
C13H16F3N5 |
---|---|
Molecular Weight |
299.29 g/mol |
IUPAC Name |
4-(1-ethyl-3-methylpyrazol-4-yl)-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine |
InChI |
InChI=1S/C13H16F3N5/c1-5-21-7-9(8(2)19-21)10-6-11(13(14,15)16)18-12(17-10)20(3)4/h6-7H,5H2,1-4H3 |
InChI Key |
UKQNPFVQIVUBDE-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C)C2=CC(=NC(=N2)N(C)C)C(F)(F)F |
Origin of Product |
United States |
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